Cas no 546099-80-3 (Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate)

Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-(2-氰基乙酰基氨基)-4-苯基-噻吩-3-甲酸甲酯
- methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
- 2-[(2-cyano-1-oxoethyl)amino]-4-phenyl-3-thiophenecarboxylic acid methyl ester
- 2-[(2-cyanoacetyl)amino]-4-phenyl-thiophene-3-carboxylic acid methyl ester
- IVK/9467303
- methyl 2-(2-cyanoethanoylamino)-4-phenyl-thiophene-3-carboxylate
- methyl 2-[(2-cyanoacetyl)amino]-4-phenyl-thiophene-3-carboxylate
- methyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
- Oprea1_828139
- methyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate
- BBL016901
- STK436807
- methyl2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate
- Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate
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- MDL: MFCD03395573
- インチ: 1S/C15H12N2O3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18)
- InChIKey: ZFHPMGZUQRNJEW-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C(C(=O)OC([H])([H])[H])=C1N([H])C(C([H])([H])C#N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 439
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 3
Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380149-5g |
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate; . |
546099-80-3 | 5g |
€1037.00 | 2025-03-19 | ||
abcr | AB380149-5 g |
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
546099-80-3 | 5g |
€1074.00 | 2023-04-25 | ||
TRC | M022520-500mg |
Methyl 2-[(Cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
546099-80-3 | 500mg |
$ 600.00 | 2022-06-04 | ||
TRC | M022520-250mg |
Methyl 2-[(Cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
546099-80-3 | 250mg |
$ 380.00 | 2022-06-04 | ||
Matrix Scientific | 039622-500mg |
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
546099-80-3 | 500mg |
$252.00 | 2023-09-06 | ||
TRC | M022520-100mg |
Methyl 2-[(Cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
546099-80-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
abcr | AB380149-500 mg |
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
546099-80-3 | 500MG |
€313.80 | 2023-02-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390515-5g |
Methyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate |
546099-80-3 | 97% | 5g |
¥11232.00 | 2024-05-09 | |
Crysdot LLC | CD11106725-1g |
Methyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate |
546099-80-3 | 97% | 1g |
$320 | 2024-07-18 | |
Crysdot LLC | CD11106725-5g |
Methyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate |
546099-80-3 | 97% | 5g |
$904 | 2024-07-18 |
Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylateに関する追加情報
Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate (CAS No. 546099-80-3): A Comprehensive Overview
Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate, identified by its CAS number 546099-80-3, is a compound of significant interest in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a thiophene core adorned with functional groups, has garnered attention due to its potential applications in the development of novel therapeutic agents and advanced materials. The structural complexity and unique electronic properties of this compound make it a valuable subject for both academic research and industrial innovation.
The< strong>thiophene ring is a heterocyclic aromatic structure that forms the backbone of this compound, contributing to its stability and reactivity. The presence of a< strong>cyanoacetyl group at the 2-position and an amino group at the 3-position introduces further functionality, enabling diverse chemical transformations. Additionally, the< strong>phenyl substituent at the 4-position enhances the molecule's interactions with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit< strong>antimicrobial,< strong>antioxidant, and< strong>anti-inflammatory properties, among others. The specific arrangement of functional groups in Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate allows for selective interactions with biological pathways, which is crucial for developing targeted therapies.
The< strong>CAS number 546099-80-3 provides a unique identifier for this compound, facilitating its tracking in scientific literature and commercial applications. Researchers often rely on such identifiers to ensure the accuracy and consistency of their studies. The molecular formula of Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate is C₁₆H₁₁NO₄, reflecting its composition and weight.
The synthesis of this compound involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods are essential for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate with greater accuracy. Molecular modeling studies have identified potential binding sites on target proteins, providing insights into its mechanism of action. This information is invaluable for optimizing the compound's pharmacological properties and improving its efficacy.
The< strong>Cyanoacetyl group in this molecule plays a critical role in its reactivity and functionality. This moiety can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are fundamental to drug synthesis. The amino group also contributes to the compound's versatility, allowing for further derivatization and modification.
In conclusion, Methyl 2-(Cyanoacetyl)amino-4-phenylthiophene-3-carboxylate (CAS No. 546099-80-3) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for thiophene derivatives, compounds like this one will remain at the forefront of scientific innovation.
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